Hexanitrobenzene: A Technical Overview of its Physicochemical Properties
Hexanitrobenzene: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanitrobenzene (HNB), with the chemical formula C₆N₆O₁₂, is a highly energetic aromatic compound. It consists of a benzene ring where all six hydrogen atoms are substituted with nitro groups (-NO₂). This extensive nitration imparts a high density and significant explosive power, making it a subject of interest in the field of energetic materials. However, its inherent instability and sensitivity to certain stimuli have limited its practical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of hexanitrobenzene, including detailed experimental protocols and a summary of its explosive characteristics.
Physicochemical Properties
The key physicochemical properties of hexanitrobenzene are summarized in the tables below. These values represent a compilation of data from various scientific sources.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₆N₆O₁₂ | [1][2][3][4] |
| Molar Mass | 348.10 g/mol | [1][2] |
| Appearance | Yellow or brown powdered crystals | [1][2] |
| Density | 1.985 g/cm³ | [1][2] |
| Crystal Density | 2.01 g/cm³ | [1][2] |
| Melting Point | 256 to 264 °C (decomposes) | [1][2] |
Explosive Properties
| Property | Value | Reference |
| Detonation Velocity | 9,340 m/s | [1][2] |
| Chapman-Jouguet Detonation Pressure | 43 GPa | [1][2] |
| Shock Sensitivity | None | [1][2] |
| Friction Sensitivity | None | [1][2] |
| Relative Effectiveness (RE) Factor | 1.8 | [1] |
Solubility
Experimental Protocols
Synthesis of Hexanitrobenzene
The primary method for synthesizing hexanitrobenzene is through the oxidation of pentanitroaniline. The following protocol is based on established laboratory procedures.
Materials:
-
Pentanitroaniline
-
Fuming sulfuric acid (oleum)
-
Hydrogen peroxide (H₂O₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (sintered glass funnel)
-
Drying tube
Procedure:
-
In a flask equipped with a stirrer and protected by a drying tube, dissolve pentanitroaniline in fuming sulfuric acid.
-
Cool the solution in an ice bath to approximately 5 °C.
-
Slowly add hydrogen peroxide to the cooled solution while maintaining the temperature below 30 °C.
-
After the addition is complete, allow the mixture to stir at room temperature (around 25-30 °C) for approximately 24 hours.
-
Cool the reaction mixture in an ice bath for at least one hour to precipitate the hexanitrobenzene.
-
Filter the precipitate through a sintered glass funnel and wash with concentrated sulfuric acid.
-
For purification, dissolve the crude product in warm, dry chloroform.
-
Dry the chloroform solution over anhydrous magnesium sulfate and then filter.
-
Concentrate the filtrate and cool to induce crystallization of pure hexanitrobenzene.
-
Collect the crystals by filtration.
Determination of Physicochemical Properties
Melting Point:
The melting point of hexanitrobenzene is determined using a capillary melting point apparatus. A small, dry sample of the crystalline material is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point. Due to its explosive nature, this determination should be performed with appropriate safety precautions in a specialized laboratory.
Density:
The crystal density of hexanitrobenzene can be determined using gas pycnometry. This technique measures the volume of the solid material by displacing a known volume of an inert gas, such as helium. The density is then calculated by dividing the mass of the sample by the measured volume.
Impact Sensitivity:
The impact sensitivity is determined using a drop-weight impact tester. A small, precisely weighed sample of the explosive is placed on an anvil. A standard weight is then dropped from a specified height onto a striker that is in contact with the sample. The test is repeated at various heights to determine the 50% probability of initiation (the height at which there is a 50% chance of causing an explosion).
Friction Sensitivity:
Friction sensitivity is assessed using a friction apparatus. A small amount of the explosive material is placed on a fixed anvil, and a weighted peg or wheel is moved across the sample at a controlled speed and pressure. The test is repeated with increasing loads to determine the load at which there is a 50% probability of initiation.
Thermal Decomposition
The thermal decomposition of nitroaromatic compounds is a critical aspect of their stability and performance. For hexanitrobenzene, the initial and most favorable decomposition pathway at high temperatures is the homolytic cleavage of a carbon-nitro (C-NO₂) bond. This bond scission is the rate-determining step in the decomposition process.
Structure and Stability
The molecular structure of hexanitrobenzene features a planar benzene ring with the six nitro groups twisted out of the plane of the ring. This propeller-like conformation is a result of steric hindrance between the bulky nitro groups.[1] This structural feature influences its crystal packing and stability.
Hexanitrobenzene is known to be sensitive to light and is unstable in the presence of moisture, which can lead to its decomposition. This instability is a significant drawback for its practical application as an explosive.[1][2]
Conclusion
Hexanitrobenzene is a powerful energetic material with a high density and detonation velocity. Its synthesis is well-documented, though it requires careful handling of hazardous materials. While its explosive properties are significant, its instability, particularly its sensitivity to light and moisture, has limited its use in practical applications. Further research into stabilizing this molecule could potentially unlock its full potential as a high-performance explosive. The lack of comprehensive solubility data remains a gap in the full characterization of this compound and presents an opportunity for future research.
